1,3-dibenzoyl-2-phenylimidazolidine

Description

Historical Development of Imidazolidine (B613845) Synthesis and Derivatives

The synthesis of imidazolidines and their derivatives has a long history, with foundational methods paving the way for more sophisticated modern techniques. Traditionally, imidazolidines are prepared through the condensation reaction of a 1,2-diamine with an aldehyde or ketone. This straightforward approach allows for the creation of a wide variety of substituted imidazolidines by simply varying the starting materials.

Over the years, synthetic methodologies have evolved significantly. The initial syntheses often resulted in simple, unsubstituted or N-alkylated imidazolidines. As the importance of more complex and functionally diverse derivatives became apparent, chemists developed new strategies. These include multi-component reactions, where three or more reactants combine in a single step to form the imidazolidine ring, offering a more efficient and atom-economical approach.

The development of N-acylated imidazolidines, such as the title compound, represents a further advancement. The introduction of acyl groups, like the benzoyl groups in 1,3-dibenzoyl-2-phenylimidazolidine, can significantly influence the compound's chemical properties, including its stability, reactivity, and biological activity. The synthesis of such di-acylated derivatives can be challenging, as the mono-acylated product can be more reactive than the starting material, often leading to the formation of the di-substituted product even with controlled stoichiometry. researchgate.netmdpi.com

Significance of Saturated N-Heterocycles in Organic Chemistry

Saturated N-heterocycles, including imidazolidines, are prevalent structural motifs in a vast number of biologically active molecules and natural products. nih.gov Their three-dimensional structures provide a scaffold that can be precisely decorated with functional groups to interact with biological targets like enzymes and receptors.

The significance of these saturated rings lies in their structural flexibility compared to their flat, aromatic counterparts. This conformational adaptability allows them to adopt specific shapes to fit into the binding pockets of proteins. Furthermore, the presence of nitrogen atoms imparts basicity and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding in biological systems.

In recent years, there has been a notable shift in drug discovery towards molecules with a higher fraction of sp3-hybridized carbon atoms, a characteristic feature of saturated heterocycles. This trend is driven by the understanding that such "three-dimensional" molecules often exhibit improved physicochemical properties, such as better solubility and metabolic stability, which are critical for the development of effective pharmaceuticals.

Structural Framework and Nomenclature of this compound

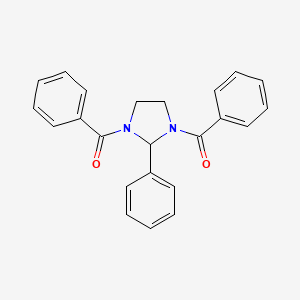

The chemical structure of this compound is defined by a central five-membered imidazolidine ring. This ring is substituted at three key positions:

Positions 1 and 3: The two nitrogen atoms of the imidazolidine ring are each attached to a benzoyl group. A benzoyl group consists of a benzene (B151609) ring connected to a carbonyl group (C=O).

Position 2: The carbon atom situated between the two nitrogen atoms is bonded to a phenyl group (a benzene ring).

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is (1,3-dibenzoyl-2-phenylimidazolidin-1-yl)(phenyl)methanone , although it is more commonly referred to by its semi-systematic name, this compound.

Below is a data table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₂₃H₂₀N₂O₂ |

| Molecular Weight | 356.42 g/mol |

| InChIKey | DXVFJYWDPVUVHT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3)CCN2C(=O)C4=CC=CC=C4 |

Data sourced from chemical databases.

Overview of Research Trajectories for the Imidazolidine Core

Research involving the imidazolidine core is diverse and continues to expand into new areas. While specific research applications for this compound are not extensively documented in publicly available literature, the broader research on imidazolidine derivatives provides a clear indication of their scientific importance.

One major area of investigation is in medicinal chemistry . Imidazolidine derivatives have been explored for a wide range of biological activities, including as antimicrobial, antiviral, and anticancer agents. nih.gov For instance, some N,N'-diacylated imidazolidine-2-thione derivatives have shown antiproliferative activity against various cancer cell lines. nih.gov

In asymmetric catalysis , chiral imidazolidine derivatives have been successfully employed as organocatalysts. The well-defined three-dimensional structure of these molecules can create a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a product.

Furthermore, the imidazolidine ring is a precursor to N-heterocyclic carbenes (NHCs) . NHCs are a class of stable carbenes that have become indispensable ligands in organometallic chemistry, particularly for their role in stabilizing transition metal catalysts used in a wide array of chemical transformations.

While the specific journey of this compound in the scientific literature is still unfolding, its structural features place it firmly within a class of compounds that are of significant and ongoing interest to the chemical sciences. Future research may yet uncover unique properties and applications for this particular molecule, building upon the rich and varied chemistry of the imidazolidine core.

Structure

3D Structure

Properties

IUPAC Name |

(3-benzoyl-2-phenylimidazolidin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22(19-12-6-2-7-13-19)24-16-17-25(21(24)18-10-4-1-5-11-18)23(27)20-14-8-3-9-15-20/h1-15,21H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVFJYWDPVUVHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation of 1,3 Dibenzoyl 2 Phenylimidazolidine

Spectroscopic Techniques for Structural Confirmation

The molecular structure of 1,3-dibenzoyl-2-phenylimidazolidine is comprised of a central imidazolidine (B613845) ring. This five-membered heterocyclic ring is substituted with two benzoyl groups at positions 1 and 3, and a phenyl group at position 2. The molecular formula of the compound is C₂₃H₂₀N₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy provides information about the number of different types of protons in a molecule and their neighboring protons. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the phenyl and benzoyl groups, as well as the imidazolidine ring.

The aromatic protons of the three phenyl rings typically appear as a complex multiplet in the region of δ 7.0-8.0 ppm. The protons of the imidazolidine ring itself give rise to distinct signals. The methine proton at the C2 position, being attached to a carbon bonded to two nitrogen atoms and a phenyl group, is expected to resonate at a specific chemical shift. The methylene (B1212753) protons of the imidazolidine ring (at C4 and C5) are diastereotopic, meaning they are chemically non-equivalent and will therefore show separate signals, often as complex multiplets due to coupling with each other and with the methine proton.

¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 15H |

| Imidazolidine CH (C2) | Specific shift | Varies | 1H |

| Imidazolidine CH₂ (C4/C5) | Varies | Multiplet | 4H |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbons of the benzoyl groups, the carbons of the aromatic rings, and the carbons of the imidazolidine ring. mdpi.com

The carbonyl carbons are typically found in the downfield region of the spectrum, around δ 165-175 ppm. The aromatic carbons will appear in the region of δ 120-140 ppm. The C2 carbon of the imidazolidine ring, bonded to two nitrogen atoms and a phenyl group, will have a characteristic chemical shift, as will the C4 and C5 methylene carbons of the ring.

¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic Carbons | 120 - 140 |

| Imidazolidine C2 | Varies |

| Imidazolidine C4/C5 | Varies |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For this compound, COSY would show correlations between the protons within the same aromatic rings and between the coupled protons of the imidazolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal of the C2 proton would correlate with the signal of the C2 carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl groups and the aromatic rings. mdpi.comresearchgate.net

A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration of the amide-like benzoyl groups. mdpi.com The presence of aromatic rings is confirmed by the appearance of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.comresearchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Amide C=O | Stretch | 1630 - 1680 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the exact molecular formula of the compound. mdpi.com For this compound, the expected molecular formula is C₂₃H₂₀N₂O₂.

Fragmentation of the molecular ion in the mass spectrometer can lead to the formation of characteristic fragment ions. For example, cleavage of the benzoyl groups could result in the observation of a benzoyl cation (m/z 105). Analysis of these fragments can further support the proposed structure.

Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Value |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z corresponding to C₂₃H₂₀N₂O₂ |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | Precise mass of C₂₃H₂₀N₂O₂ |

| Fragmentation Pattern | Structural Fragments | e.g., Benzoyl cation (m/z 105) |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for chromophore characterization)

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the chromophoric systems within a molecule. In this compound, the principal chromophores are the benzoyl and phenyl groups attached to the imidazolidine ring. These aromatic systems contain π-electrons that can be excited by UV radiation, resulting in characteristic absorption bands.

The UV-Vis spectrum of a compound like this compound is expected to show absorptions arising from π→π* transitions within the benzene (B151609) rings of the benzoyl and phenyl substituents. nih.gov The exact position and intensity of these absorption maxima can be influenced by the solvent environment and the electronic interactions between the different parts of the molecule. The benzoyl groups, with their carbonyl function, may also exhibit n→π* transitions, although these are typically weaker than π→π* transitions. The presence of multiple chromophores can lead to a complex spectrum where the absorption bands may overlap. science-softcon.deresearchgate.net Analysis of the spectral data, including the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), provides insight into the electronic structure of the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles. mdpi.com This technique has been instrumental in elucidating the solid-state structure of related imidazolidine derivatives. ontosight.airesearchgate.net

Interactive Table: Selected Bond Lengths for a Representative Imidazolidine Derivative

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | N2 | 1.387 |

| C1 | N1 | 1.414 |

| C1 | N3 | 1.286 |

Note: Data is illustrative and based on a related guanidine (B92328) structure to demonstrate the type of information obtained from crystallographic analysis. nih.gov Actual values for this compound would require specific crystallographic data for that compound.

Interactive Table: Selected Bond Angles for a Representative Imidazolidine Derivative

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N1 | C1 | N2 | 114.48 |

| N2 | C1 | N3 | 118.78 |

| N1 | C1 | N3 | 126.72 |

Note: Data is illustrative and based on a related guanidine structure. nih.gov Actual values for this compound would require specific crystallographic data for that compound.

In the solid state, molecules of this compound are arranged in a specific three-dimensional lattice, known as the crystal packing. This packing is governed by various intermolecular interactions, such as van der Waals forces, and potentially weaker C-H···O or C-H···π interactions. researchgate.net The analysis of these interactions helps to understand the stability of the crystal lattice. For instance, in the crystal structure of a similar compound, intermolecular C-H···O hydrogen bonds link molecules into infinite chains. researchgate.net Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts. researchgate.net

Elucidation of Stereochemical Configuration

The stereochemistry of this compound is a critical aspect of its structural characterization. The carbon atom at the 2-position of the imidazolidine ring, which is attached to the phenyl group, is a stereocenter. This means that the compound can exist as a pair of enantiomers (R and S configurations). The synthesis of this compound can result in a racemic mixture (equal amounts of both enantiomers) or, if a chiral catalyst or starting material is used, an enantiomerically enriched product.

X-ray crystallography on a single crystal of an enantiomerically pure sample can determine the absolute configuration. In the absence of a single crystal of sufficient quality or if the compound crystallizes as a racemate, other techniques such as chiral chromatography or spectroscopic methods in the presence of a chiral shift reagent may be employed to distinguish between the enantiomers. It is important to note that some related compounds, such as 1,3-dibenzyl-2-phenylimidazolidine (B1616298), are described as achiral, which would imply a different substitution pattern or a meso compound. nih.gov However, for this compound, the C2 position is generally considered a stereocenter. ontosight.ai

Mechanistic Investigations of Imidazolidine Formation and Reactivity

Elucidation of Reaction Pathways and Transition States

The formation of 1,3-dibenzoyl-2-phenylimidazolidine typically involves the condensation of N,N'-dibenzoylethylenediamine with benzaldehyde (B42025). This reaction is generally acid-catalyzed and proceeds through a series of equilibrium steps. The elucidation of the precise reaction pathway and the characterization of the associated transition states are paramount for optimizing reaction conditions.

The reaction is believed to initiate with the protonation of the benzaldehyde carbonyl group under acidic conditions, which enhances its electrophilicity. youtube.com Subsequently, one of the secondary amine groups of N,N'-dibenzoylethylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal.

The key steps in the proposed reaction pathway are:

Protonation of Benzaldehyde: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack: A nitrogen atom from N,N'-dibenzoylethylenediamine attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom of the former carbonyl group, forming a better leaving group (water).

Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

Intramolecular Cyclization: The second amine group of the ethylenediamine (B42938) backbone then attacks the iminium carbon in an intramolecular fashion.

Deprotonation: The final step involves the deprotonation of the newly formed ring to yield the stable this compound and regenerate the acid catalyst.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model the transition states of such reactions. For analogous vicinal diamine-catalyzed aldol (B89426) reactions, cyclic transition states involving hydrogen bonding have been proposed to be energetically favorable. acs.orgnih.gov In the formation of this compound, the transition state for the intramolecular cyclization step is of particular interest as it determines the stereochemical outcome if chiral centers are present.

| Proposed Transition State | Description | Key Interacting Moieties |

| TS1 (Nucleophilic Attack) | The transition state for the initial attack of the amine on the protonated aldehyde. Characterized by the partial formation of the C-N bond. | Amine nitrogen, Carbonyl carbon |

| TS2 (Dehydration) | The transition state for the elimination of water to form the iminium ion. Involves the partial breaking of the C-O bond and strengthening of the C=N bond. | Carbinolamine, Acid catalyst |

| TS3 (Cyclization) | The transition state for the intramolecular ring closure. The geometry of this state is crucial for determining the ring conformation. | Pendant amine group, Iminium carbon |

Role of Intermediates in Reaction Mechanisms

The reaction mechanism for the formation of this compound is characterized by the formation of several key intermediates. The identification and characterization of these intermediates are essential for a complete understanding of the reaction progress.

The primary intermediates are:

Hemiaminal (Carbinolamine): This is the initial adduct formed from the nucleophilic attack of the diamine on the aldehyde. It exists in equilibrium with the starting materials and is typically unstable and not isolated. Spectroscopic techniques like NMR can sometimes be used to detect its transient formation. mdpi.com

The presence and stability of these intermediates can be inferred from kinetic studies and computational modeling. For instance, in related reactions, the formation of an iminium ion has been supported by DFT calculations and experimental observations. rsc.org

| Intermediate | Structure | Role in Mechanism | Method of Detection/Characterization |

| Protonated Benzaldehyde | C₆H₅-CH=O⁺-H | Activated electrophile | Inferred from acid catalysis |

| Hemiaminal | C₆H₅-CH(OH)-NH(COPh)CH₂CH₂NH(COPh) | Initial adduct | Low-temperature NMR, Computational studies |

| Iminium Ion | [C₆H₅-CH=N⁺H(COPh)CH₂CH₂NH(COPh)] | Key electrophile for cyclization | Trapping experiments, Mass spectrometry, DFT calculations |

Kinetics and Energetics of Imidazolidine (B613845) Ring Formation

In analogous acid-catalyzed aldol condensation reactions, the rate-limiting step is often the carbon-carbon bond formation. oberlin.edu For the formation of the imidazolidine ring, the rate-determining step could be either the formation of the iminium ion or the subsequent intramolecular cyclization. A detailed kinetic study would involve monitoring the reaction progress under various concentrations of reactants and catalyst and fitting the data to a proposed rate law. Such studies for acid-catalyzed condensations of aldehydes have shown that the reaction order can vary depending on the specific conditions and substrates. capes.gov.brresearchgate.net

The energetics of the reaction profile would reveal the relative stabilities of the intermediates and the energy barriers of the transition states. The formation of the five-membered imidazolidine ring is generally an entropically and enthalpically favorable process. Computational studies on similar ring-forming reactions can provide estimates for the activation energies and reaction enthalpies.

| Kinetic Parameter | Description | Expected Trend/Value (Hypothetical) |

| Rate Law | Mathematical expression relating the reaction rate to the concentration of reactants and catalyst. | Rate = k[Diamine][Aldehyde][H⁺]ⁿ (where n is the order with respect to the catalyst) |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Expected to be in the range of 50-100 kJ/mol for the overall process. |

| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. | Expected to be exothermic due to the formation of stable bonds. |

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in the formation of this compound. While Brønsted acids are commonly used, Lewis acids can also be employed to catalyze the condensation.

Brønsted Acid Catalysis: As previously discussed, a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) protonates the aldehyde, thereby activating it towards nucleophilic attack. The catalyst is regenerated in the final step of the reaction. The concentration and pKa of the acid can significantly impact the reaction rate.

Lewis Acid Catalysis: Lewis acids (e.g., ZnCl₂, BF₃, AgOTf) can also catalyze the formation of imidazolidines. rsc.orgwikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, which polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon. The mechanism is similar to Brønsted acid catalysis but involves a Lewis acid-base adduct as the activated species. In some cases, Lewis acids can offer better control over the reaction and may be more effective for less reactive substrates. The choice of Lewis acid and solvent can influence the reaction pathway and the stability of intermediates. figshare.com

| Catalyst Type | Mode of Activation | Example | Potential Advantages |

| Brønsted Acid | Protonation of the carbonyl oxygen. | Acetic Acid, p-TsOH | Readily available, low cost. |

| Lewis Acid | Coordination to the carbonyl oxygen. | ZnCl₂, AgOTf, InCl₃ | Milder reaction conditions, potential for stereocontrol with chiral ligands. |

Computational and Theoretical Studies of 1,3 Dibenzoyl 2 Phenylimidazolidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No peer-reviewed articles or database entries were identified that have performed quantum chemical calculations, such as those using Density Functional Theory (DFT), specifically on 1,3-dibenzoyl-2-phenylimidazolidine. Such studies are crucial for understanding the fundamental electronic properties and structure of a molecule.

Geometry Optimization and Stability Analysis

There is no available data from computational studies on the optimized molecular geometry or the thermodynamic stability of this compound. Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), has not been reported for this compound. The energy difference between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and electronic transport properties.

Prediction of Spectroscopic Parameters (NMR, IR) for Structural Validation

No computational studies have been published that predict the nuclear magnetic resonance (NMR) or infrared (IR) spectra of this compound. Theoretical spectroscopic data is often used to complement experimental data for the validation of a compound's structure.

Conformational Analysis and Potential Energy Surfaces

There is no published research on the conformational analysis or the potential energy surface of this compound. This type of analysis is essential for understanding the different spatial arrangements (conformers) of the molecule and the energy barriers between them.

Molecular Dynamics Simulations (if applicable)

No molecular dynamics (MD) simulations for this compound have been reported in the scientific literature. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment.

Theoretical Studies of Reaction Mechanisms and Energetics

No theoretical investigations into the reaction mechanisms or the energetics of reactions involving this compound were found. Such studies would be valuable for understanding its reactivity and potential synthetic pathways.

Applications in Organic Synthesis and Advanced Materials Excluding Biological/medicinal Uses of the Compound Itself

Imidazolidine (B613845) Derivatives as Chiral Ligands in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, employing chiral metal complexes, has emerged as a powerful strategy to achieve high levels of enantioselectivity. nih.gov Chiral ligands derived from the imidazolidine framework have proven to be highly effective in this regard. nih.gov

The effectiveness of a chiral ligand in asymmetric catalysis hinges on its ability to create a well-defined and sterically crowded chiral environment around a metal center. This environment dictates the facial selectivity of the substrate's approach, thereby influencing the stereochemical outcome of the reaction. The design of imidazolidine-based chiral ligands often incorporates several key principles:

Rigidity: A rigid ligand backbone is crucial for maintaining a consistent chiral environment and minimizing conformational flexibility, which can lead to a loss of enantioselectivity. The five-membered ring of the imidazolidine scaffold provides a degree of rigidity.

Steric Hindrance: Bulky substituents on the ligand can effectively shield one face of the catalytic complex, directing the substrate to the other, less hindered face. In the case of derivatives of 1,3-dibenzoyl-2-phenylimidazolidine, the phenyl group at the 2-position and the benzoyl groups at the 1 and 3-positions contribute significantly to the steric bulk.

Electronic Effects: The electronic properties of the ligand can influence the reactivity of the metal center. The electron-withdrawing nature of the benzoyl groups can modulate the Lewis acidity of the coordinated metal ion.

Chelation: The presence of multiple coordinating atoms (the two nitrogen atoms of the imidazolidine ring) allows for the formation of stable chelate complexes with metal ions, which is essential for catalytic activity. nih.gov

The synthesis of chiral imidazolidine ligands typically involves the condensation of a chiral diamine with an aldehyde or ketone. beilstein-archives.org For instance, the reaction of a chiral 1,2-diamine with benzaldehyde (B42025) would yield a 2-phenylimidazolidine core, which can then be acylated with benzoyl chloride to introduce the N-benzoyl groups. The chirality is introduced through the use of an enantiomerically pure diamine as a starting material.

Copper(II) complexes of chiral imidazolidine-based ligands have demonstrated remarkable efficacy as catalysts in asymmetric Henry reactions, which involve the addition of a nitroalkane to a carbonyl compound to form a β-nitro alcohol. nih.gov These products are valuable synthetic intermediates, as the nitro group can be readily converted into other functional groups.

The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand. For example, research on related chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives has shown that the stereochemistry of the final product can be controlled by the relative configuration of the substituents on the imidazolidine ring. Ligands with a cis-configuration have been shown to produce the (S)-enantiomer of the nitroaldol product with high enantiomeric excess (ee), while trans-configured ligands favor the formation of the (R)-enantiomer. nih.gov

The proposed transition state involves the coordination of both the aldehyde and the deprotonated nitroalkane to the copper center, which is held in a chiral environment by the imidazolidine ligand. The steric hindrance provided by the substituents on the ligand dictates the trajectory of the nucleophilic attack, leading to the observed enantioselectivity.

Table 1: Enantioselective Henry Reaction Catalyzed by a Copper(II)-Imidazolidine Derivative Complex

| Entry | Aldehyde | Nitroalkane | Enantiomeric Excess (% ee) |

| 1 | Benzaldehyde | Nitromethane | 96 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 97 |

| 3 | 2-Thiophenecarboxaldehyde | Nitromethane | 92 |

| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 85 |

Note: The data presented in this table is representative of the performance of chiral imidazolidine-based ligands in the asymmetric Henry reaction and is based on findings for structurally similar compounds.

Imidazolidine Derivatives as Precursors for N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have revolutionized the field of organometallic chemistry and catalysis since their isolation and characterization. nih.gov These stable singlet carbenes are powerful σ-donors and have largely replaced phosphines as ligands in many catalytic systems due to their strong metal-ligand bond and tunable steric and electronic properties. nih.gov The saturated imidazolidine backbone gives rise to imidazolin-2-ylidenes, a common class of NHCs.

The synthesis of NHC-metal complexes from imidazolidine precursors typically involves a two-step process:

Formation of an Imidazolinium Salt: The imidazolidine is first oxidized to the corresponding imidazolinium salt. This can be achieved through various methods, including dehydrogenation.

Deprotonation and Metalation: The imidazolinium salt is then deprotonated at the C2 position with a strong base to generate the free NHC, which is immediately trapped by a metal precursor to form the stable NHC-metal complex. researchgate.net Alternatively, transmetalation from a silver-NHC complex is a common strategy.

For a precursor like this compound, the synthetic route to an NHC would likely involve modification to replace the benzoyl groups with alkyl or aryl groups that are more stable under the conditions required for carbene generation. The N-substituents play a crucial role in tuning the properties of the resulting NHC ligand.

NHC-metal complexes are active catalysts for a wide array of organic transformations. The specific applications are diverse and depend on the choice of both the metal and the NHC ligand. Some key areas where NHC-metal complexes derived from imidazolidine precursors excel include:

Cross-Coupling Reactions: Palladium-NHC complexes are highly effective catalysts for Suzuki, Heck, and other cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. bohrium.com The strong σ-donating character of the NHC ligand facilitates the oxidative addition step and stabilizes the active catalytic species.

Olefin Metathesis: Ruthenium-NHC complexes, such as the Grubbs second-generation catalyst, are workhorses in olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds. The NHC ligand imparts high stability and activity to these catalysts.

C-H Bond Activation: The electron-rich nature of NHC ligands promotes the activation of otherwise inert C-H bonds, enabling the development of novel and more efficient synthetic methodologies. nih.gov

The steric bulk provided by substituents on the NHC, which would be influenced by the groups at the N1 and N3 positions of the original imidazolidine, is critical for creating an active and selective catalyst.

Role of Imidazolidine Scaffolds as Synthetic Intermediates

Beyond their use in catalysis, imidazolidine scaffolds are valuable synthetic intermediates for the construction of more complex molecules. The cyclic aminal structure of this compound offers a unique combination of reactivity and stability.

The imidazolidine ring can serve as a protecting group for both a 1,2-diamine and a carbonyl compound. The formation of the imidazolidine from these three components is typically reversible under acidic conditions, allowing for the release of the diamine and aldehyde when needed. This protective strategy is useful in multi-step syntheses where the reactivity of these functional groups needs to be temporarily masked.

Furthermore, the imidazolidine ring can be chemically modified to introduce additional functionality or to be converted into other heterocyclic systems. For example, oxidation of the imidazolidine can lead to the formation of imidazolines or imidazoles, which are themselves important structural motifs in many biologically active compounds and functional materials. The substituents at the 1, 2, and 3-positions can be chosen to direct these transformations and to be carried through to the final product.

Functionalization of the Imidazolidine Core for Novel Chemical Entities

The imidazolidine core of this compound offers several potential sites for functionalization, which could lead to the synthesis of a diverse range of novel chemical entities. The reactivity of the imidazolidine ring in N,N'-diacylated systems is influenced by the electronic nature of the acyl groups and the substituents on the ring.

C-H Functionalization:

The methylene (B1212753) groups of the imidazolidine ring are potential targets for C-H functionalization reactions. Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, could potentially be employed to introduce new substituents at these positions. For instance, rhodium-catalyzed C-H activation has been successfully applied to various nitrogen-containing heterocycles for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Although specific studies on this compound are not prevalent, the principles of C-H functionalization on related N-acyl heterocycles suggest that direct, regioselective introduction of alkyl, aryl, or other functional groups could be achievable. hbni.ac.inmdpi.com

The general reactivity for such transformations often depends on the directing ability of nearby functional groups. In this case, the benzoyl groups could potentially influence the regioselectivity of C-H activation, although their precise effect would require experimental validation.

Potential Reactions for Core Functionalization:

| Reaction Type | Potential Reagents and Conditions | Expected Outcome | Analogous System Reference |

| Directed C-H Arylation | Palladium catalyst, Aryl halide, Base | Introduction of an aryl group at a C-H bond of the imidazolidine ring. | N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions nih.gov |

| C-H Alkylation | Rhodium catalyst, Alkene/Alkyne, Acid co-catalyst | Formation of a new C-C bond by adding an alkyl or vinyl group. | Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation nih.gov |

| Oxidative Coupling | Copper or Iron catalyst, Oxidant, Nucleophile | Introduction of a nucleophilic group (e.g., OR, NR2) via an oxidative pathway. | Recent Advances in C–H Functionalization acs.org |

This table presents hypothetical functionalization reactions for the imidazolidine core of this compound based on established methodologies for other N-heterocycles. The feasibility and specific outcomes for this particular compound would need to be determined experimentally.

The successful functionalization of the imidazolidine core would open avenues to a wide array of new molecules with potentially unique chemical and physical properties, serving as building blocks for more complex molecular architectures.

Future Directions and Emerging Research Avenues for 1,3 Dibenzoyl 2 Phenylimidazolidine

Development of Novel and Sustainable Synthetic Methodologies

Future research will undoubtedly focus on developing more efficient, sustainable, and atom-economical methods for the synthesis of 1,3-dibenzoyl-2-phenylimidazolidine and its derivatives. Current synthetic approaches to similar imidazolidine (B613845) scaffolds can be resource-intensive. rsc.org The principles of green chemistry are expected to drive innovation in this area, emphasizing the use of eco-friendly solvents, catalysts, and energy sources. researchgate.net

Promising future methodologies could include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form the imidazolidine core in a single step would significantly improve efficiency. acs.org This approach minimizes waste and simplifies purification processes.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metals on inorganic supports or polymer-based catalysts, could facilitate easier catalyst recovery and recycling, reducing costs and environmental impact. mdpi.comnih.gov Research into novel heterogeneous catalysts for N-heterocycle synthesis is a burgeoning field. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. researchgate.net

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. acs.org | Requires careful optimization of reaction conditions for multiple components. |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, potential for continuous flow processes. mdpi.comnih.gov | Catalyst deactivation, potential for metal leaching into the product. |

| Flow Chemistry | Precise process control, enhanced safety, improved scalability. | Higher initial equipment cost, potential for clogging. |

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Insights

A deeper understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Future research will leverage a synergistic approach combining advanced spectroscopic techniques and computational chemistry. researchgate.netespublisher.com

Advanced Spectroscopic Techniques:

2D and 3D Nuclear Magnetic Resonance (NMR): Techniques like NOESY and ROESY can provide detailed information about through-space interactions, helping to elucidate the preferred conformation of the imidazolidine ring and the orientation of the benzoyl and phenyl substituents. ipb.pt Advanced NMR methods are indispensable for the structural characterization of complex heterocyclic compounds. researchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): For chiral derivatives of this compound, VCD and ECD spectroscopy will be instrumental in determining the absolute configuration, which is vital for applications in asymmetric catalysis and medicinal chemistry.

X-ray Crystallography: Obtaining single-crystal X-ray structures will provide definitive proof of the solid-state conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.org

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict spectroscopic data (NMR, IR, UV-Vis), which, when compared with experimental data, can confirm structural assignments.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, including ring-puckering and the rotation of substituent groups.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution to characterize the nature and strength of intramolecular and intermolecular interactions. researchgate.net

Exploration of New Catalytic Roles and Ligand Architectures

The N-heterocyclic scaffold of this compound makes it a promising candidate for development as a ligand in transition metal catalysis or as an organocatalyst. Future research will likely explore these possibilities extensively.

Chiral Ligands for Asymmetric Catalysis: By introducing chiral centers into the imidazolidine backbone or the substituent groups, novel chiral ligands can be designed. These could be applied in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions, to produce enantiomerically enriched products. acs.org

N-Heterocyclic Carbene (NHC) Precursors: The imidazolidine ring is a common precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. rsc.org Future work could involve the deprotonation of the corresponding imidazolinium salt derived from this compound to generate novel NHCs with unique steric and electronic properties.

Integration of this compound in Advanced Organic Synthesis Strategies

Beyond its potential as a catalyst or ligand, this compound can serve as a versatile building block in the synthesis of more complex molecules. Its inherent functionality allows for a range of chemical transformations.

Protecting Group for Diamines: The imidazolidine ring can be viewed as a protected form of a 1,2-diamine. The development of mild and selective methods for the deprotection of the N-benzoyl groups and cleavage of the aminal would release the diamine functionality for further reactions.

Chiral Auxiliary: In a chiral form, the this compound scaffold could be used as a chiral auxiliary to control the stereochemistry of reactions performed on a molecule temporarily attached to it. youtube.com

Precursor to Biologically Active Molecules: The imidazolidine core is present in numerous biologically active compounds. rsc.orgmdpi.com Future synthetic efforts could focus on using this compound as a starting point for the synthesis of novel pharmaceutical agents.

Study of Reaction Dynamics and Stereochemical Evolution

To fully harness the potential of this compound in stereoselective synthesis, a fundamental understanding of its reaction dynamics and how its stereochemistry evolves during chemical transformations is essential. youtube.com

Kinetic and Thermodynamic Studies: Investigating the kinetics of reactions involving this compound will provide insights into reaction mechanisms and the factors that control reaction rates. Thermodynamic studies will help in understanding the relative stability of different stereoisomers and reaction intermediates.

In-situ Spectroscopic Monitoring: Techniques such as in-situ NMR and IR spectroscopy can be used to monitor the progress of reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

Stereochemical Labeling Studies: The use of isotopically labeled starting materials can help to trace the stereochemical fate of specific atoms throughout a reaction sequence, providing a powerful tool for mechanistic investigation.

A summary of potential research avenues and their expected outcomes is provided in Table 2.

Table 2: Future Research Avenues and Expected Outcomes

| Research Avenue | Key Techniques | Expected Outcomes |

|---|---|---|

| Sustainable Synthesis | MCRs, Heterogeneous Catalysis, Flow Chemistry. acs.orgmdpi.comnih.gov | Greener, more efficient, and scalable routes to this compound and its derivatives. rsc.org |

| Advanced Structural Analysis | 2D/3D NMR, VCD/ECD, X-ray Crystallography, DFT, MD Simulations. researchgate.netipb.pt | Detailed understanding of 3D structure, conformation, and electronic properties. |

| Novel Catalytic Roles | Asymmetric synthesis, organometallic chemistry, organocatalysis. rsc.orgacs.org | Development of new catalysts and ligands for stereoselective transformations. |

| Advanced Synthetic Strategies | Protecting group chemistry, use as a chiral auxiliary, synthesis of complex targets. youtube.com | Expansion of the synthetic utility of the imidazolidine scaffold. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dibenzoyl-2-phenylimidazolidine, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of benzoyl chloride derivatives with phenyl-substituted diamines. Key variables include solvent polarity (e.g., toluene vs. polyphosphoric acid), temperature (80–120°C), and stoichiometry of acyl chlorides. Evidence from benzimidazole synthesis suggests that excess acyl chloride and protonating agents (e.g., HCl) favor imidazolidine formation over side products like benzimidazoles . For reproducibility, monitor reaction progress via TLC and optimize purification using column chromatography with ethyl acetate/hexane gradients.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Employ a combination of 2D NMR (e.g., H-C HSQC and HMBC) to resolve overlapping signals from benzoyl and phenyl groups. For example, H NMR should show distinct aromatic protons (δ 7.2–8.1 ppm) and imidazolidine NH protons (δ 3.5–4.5 ppm). IR spectroscopy can confirm carbonyl stretches (~1650–1700 cm). X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry, as seen in related imidazolidine derivatives .

Advanced Research Questions

Q. How should researchers address contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from subtle differences in reaction conditions. For instance, polyphosphoric acid (used in ) may enhance cyclization efficiency compared to toluene, but it complicates product isolation. Systematically vary parameters (e.g., catalyst loading, reaction time) using a Design of Experiments (DoE) approach. Compare yields via HPLC or H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What mechanistic insights exist for the formation of this compound under acidic vs. neutral conditions?

- Methodological Answer : Under acidic conditions (e.g., HCl), protonation of the diamine intermediate accelerates nucleophilic attack on the acyl chloride, favoring imidazolidine ring closure. Neutral conditions may lead to competing pathways, such as hydrolysis of acyl chlorides to carboxylic acids. Computational studies (DFT) can model frontier orbital interactions to predict reactivity, as demonstrated in benzimidazole syntheses .

Q. What pharmacological screening strategies are recommended for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize in silico docking studies to identify potential protein targets (e.g., kinases or neurotransmitter receptors). Use AutoDock Vina to simulate binding poses, referencing crystallographic data from related benzodiazepine derivatives (e.g., PDB ID: 1HZZ). Follow with in vitro assays (e.g., enzyme inhibition or cell viability tests) at concentrations ≤10 µM to assess cytotoxicity and selectivity .

Data-Driven Research Questions

Q. How can computational modeling improve the design of this compound derivatives with enhanced stability?

- Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to predict conformational stability in aqueous vs. lipid environments. Calculate Gibbs free energy (ΔG) of ring-opening reactions to identify substituents that stabilize the imidazolidine core. Validate predictions by synthesizing derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) and comparing experimental vs. computed stability via accelerated degradation studies .

Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?

- Methodological Answer : Use LC-MS/MS in tandem with UV-Vis spectroscopy to monitor hydrolysis or oxidation byproducts. For example, hydrolytic cleavage of the imidazolidine ring may yield dibenzoylated diamines, identifiable via exact mass (Q-TOF MS) and fragmentation patterns. Stability studies should simulate physiological pH (7.4) and temperature (37°C) over 24–72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.